2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde

Lipophilicity Physicochemical Properties Drug Design

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde (CAS 1784463-88-2) is a trifluoromethylated furan-3-carbaldehyde derivative with the molecular formula C7H5F3O2 and molecular weight 178.11 g/mol. The compound is characterized by a furan ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 3-position.

Molecular Formula C7H5F3O2
Molecular Weight 178.11
CAS No. 1784463-88-2
Cat. No. B2906554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde
CAS1784463-88-2
Molecular FormulaC7H5F3O2
Molecular Weight178.11
Structural Identifiers
SMILESCC1=C(C(=CO1)C(F)(F)F)C=O
InChIInChI=1S/C7H5F3O2/c1-4-5(2-11)6(3-12-4)7(8,9)10/h2-3H,1H3
InChIKeyFXYAYNHZNIXOLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde (CAS 1784463-88-2) as a Fluorinated Heterocyclic Building Block


2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde (CAS 1784463-88-2) is a trifluoromethylated furan-3-carbaldehyde derivative with the molecular formula C7H5F3O2 and molecular weight 178.11 g/mol . The compound is characterized by a furan ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and an aldehyde group at the 3-position . This specific substitution pattern imparts a calculated LogP of 2.41932 and TPSA of 30.21 , making it a versatile building block in medicinal chemistry, agrochemical development, and organic synthesis .

Why Furan-3-carbaldehyde Analogs Cannot Replace 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde in Structure-Sensitive Applications


Substitution among trifluoromethylated furan carbaldehydes is not straightforward due to profound differences in electronic properties, steric environment, and regiochemical reactivity arising from specific substitution patterns. The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position, combined with the methyl group at the 2-position and the aldehyde at the 3-position, creates a unique electronic and steric landscape that influences reaction kinetics, regioselectivity, and downstream biological properties . Even seemingly minor positional isomerism—such as relocating the aldehyde from position 3 to position 2 or the trifluoromethyl group from position 4 to position 2—can fundamentally alter reactivity profiles and the physicochemical properties of derived products . Furthermore, the trifluoromethyl group is known to increase lipophilicity and improve metabolic stability compared to non-fluorinated analogs [1], while the methyl group introduces steric constraints that can direct subsequent functionalization. The following quantitative evidence demonstrates where these differences manifest in measurable terms relevant to procurement decisions.

Quantitative Differentiation Evidence: 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde vs. Non-Fluorinated 2-Methylfuran-3-carbaldehyde

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde exhibits a calculated LogP of 2.41932 , compared to 1.4005 for the non-fluorinated analog 2-methylfuran-3-carbaldehyde (CAS 5612-67-9) [1]. This increase in lipophilicity of approximately 1 LogP unit corresponds to roughly a 10-fold higher partition coefficient in octanol/water systems. For medicinal chemistry applications, lipophilicity in the range of 1–3 is generally favorable for oral bioavailability and membrane permeability [2], placing the target compound within an optimal window that its non-fluorinated analog falls below. This difference is class-level inference based on the known lipophilicity-enhancing effect of trifluoromethyl substitution [2].

Lipophilicity Physicochemical Properties Drug Design

Structural Differentiation: Regioisomeric Substitution Pattern vs. 2-(Trifluoromethyl)furan-3-carbaldehyde

The target compound (2-methyl-4-(trifluoromethyl)furan-3-carbaldehyde) features a distinct substitution pattern with the aldehyde at position 3, trifluoromethyl at position 4, and methyl at position 2 . In contrast, the regioisomer 2-(trifluoromethyl)furan-3-carbaldehyde (CAS 1378259-70-1) places the trifluoromethyl group at position 2 instead of position 4, lacks a methyl substituent, and has a lower molecular weight of 164.08 g/mol . The electron-withdrawing trifluoromethyl group exerts different inductive and resonance effects depending on its position relative to the aldehyde functionality. When positioned at the 4-position (target compound), the CF3 group is farther from the reactive aldehyde at position 3 than in the 2-position isomer, potentially reducing direct electronic deactivation of the aldehyde carbon and altering the regioselectivity of subsequent reactions [1]. This is a class-level inference based on established principles of furan electronic structure.

Regiochemistry Electronic Effects Synthetic Intermediates

Molecular Weight and Structural Complexity vs. Simpler Furan Carbaldehydes

2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde (MW 178.11) is structurally more complex than the simpler furan-3-carbaldehyde scaffold (MW 96.09, LogP 0.668) [1], and also more complex than 2-methylfuran-3-carbaldehyde (MW 110.11) [2]. The combination of both a methyl group and a trifluoromethyl group on the furan ring provides additional synthetic handles and steric bulk that can influence molecular recognition in biological systems. This structural complexity provides greater scaffold diversity for library synthesis and SAR exploration compared to simpler furan carbaldehydes. This is class-level inference based on the established principle that fluorinated heterocycles offer enhanced properties for medicinal chemistry applications [3].

Molecular Weight Structural Complexity Scaffold Diversity

Aldehyde Reactivity Modulation by Trifluoromethyl Group: Electrophilicity and Regioselectivity

The trifluoromethyl group at the 4-position enhances electrophilicity of the furan ring and influences the reactivity of the aldehyde functionality in 2-methyl-4-(trifluoromethyl)furan-3-carbaldehyde [1]. The strongly electron-withdrawing nature of the CF3 group (-I effect) increases the partial positive charge on the aldehyde carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated furan-3-carbaldehydes [2]. This increased electrophilicity facilitates condensation reactions and nucleophilic additions under milder conditions. In contrast, analogs lacking the trifluoromethyl group, such as 2-methylfuran-3-carbaldehyde, exhibit lower aldehyde electrophilicity [3]. Additionally, the electron-withdrawing effect influences regioselectivity in subsequent transformations; fluorinated furans have been shown to participate in highly regioselective substitution reactions [4]. This is class-level inference derived from established principles of fluorinated heterocyclic chemistry.

Aldehyde Reactivity Electrophilicity Regioselective Transformations

Primary Application Scenarios for 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

This compound is appropriate for medicinal chemistry programs seeking to increase the lipophilicity of furan-containing lead compounds without introducing additional heteroatoms. With a calculated LogP of 2.41932 , it falls within the optimal range for oral bioavailability while providing approximately 10-fold higher lipophilicity than non-fluorinated analogs. Procurement of this specific building block is indicated when SAR studies reveal that increased membrane permeability or metabolic stability is required while maintaining the furan scaffold [1].

Diversity-Oriented Synthesis of Fluorinated Heterocyclic Libraries

As a trifluoromethylated furan building block, this compound enables access to structurally diverse fluorinated heterocyclic scaffolds that are increasingly valued in pharmaceutical and agrochemical development . The combination of the reactive aldehyde at position 3 with the electron-withdrawing CF3 group at position 4 and the sterically directing methyl group at position 2 provides multiple vectors for diversification, enabling the construction of libraries that would be inaccessible from simpler furan carbaldehydes [1].

Synthetic Transformations Requiring Regioselective Control

This compound is suitable for synthetic routes where regioselective control is paramount, as its specific substitution pattern (3-aldehyde, 4-CF3, 2-CH3) provides a well-defined electronic and steric environment that differs fundamentally from regioisomeric analogs. For applications such as palladium-catalyzed cross-couplings, nucleophilic additions, or cycloadditions, this substitution pattern offers predictable regiochemical outcomes that alternative regioisomers cannot replicate .

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